molecular formula C15H17N7O2 B11009701 N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide

Cat. No.: B11009701
M. Wt: 327.34 g/mol
InChI Key: GWLIBEBNELSJDU-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research. Its structure incorporates two key moieties: the 1-(2-pyrimidinyl)piperazine (1-PP) group , which is a known pharmacophore, and a pyrazinecarboxamide unit . The 1-PP moiety is recognized as a major metabolite of a class of drugs known as azapirones (e.g., buspirone, tandospirone) and has been extensively studied for its interaction with central nervous system targets . Research indicates that this group acts as an antagonist at the α2-adrenergic receptor and as a partial agonist at the 5-HT1A serotonin receptor . Consequently, compounds featuring this structure are investigated for their potential role in the study of neurological disorders such as depression and anxiety . The pyrazinecarboxamide component is structurally analogous to Pyrazinamide, a frontline antitubercular drug that acts as a prodrug and is converted to pyrazinoic acid to disrupt membrane energy potential and inhibit fatty acid synthesis in Mycobacterium tuberculosis . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in neuroscience and infectious disease , particularly for studying mechanisms of action related to monoamine neurotransmission and antibacterial activity. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H17N7O2

Molecular Weight

327.34 g/mol

IUPAC Name

N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H17N7O2/c23-13(11-20-14(24)12-10-16-4-5-17-12)21-6-8-22(9-7-21)15-18-2-1-3-19-15/h1-5,10H,6-9,11H2,(H,20,24)

InChI Key

GWLIBEBNELSJDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Nucleophilic Substitution and Amide Coupling

The most widely reported synthesis involves a three-step sequence (Figure 1):

  • Formation of 4-(2-Pyrimidinyl)Piperazine :

    • 2-Chloropyrimidine reacts with piperazine in a nucleophilic aromatic substitution (SNAr) under reflux in dimethylformamide (DMF) at 110°C for 12 hours.

    • Yield : 78–85%.

  • Synthesis of 2-Oxoethyl Intermediate :

    • Ethyl bromoacetate is treated with the piperazine derivative in acetonitrile at 60°C, followed by hydrolysis with aqueous NaOH to yield 2-(4-(2-pyrimidinyl)piperazin-1-yl)acetic acid.

    • Key Condition : Catalytic tetrabutylammonium iodide (TBAI) enhances reactivity.

  • Amide Coupling with Pyrazinecarboxylic Acid :

    • 2-Pyrazinecarboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in tetrahydrofuran (THF), followed by reaction with the 2-oxoethyl intermediate.

    • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) achieves >95% purity.

One-Pot Multicomponent Approach

A streamlined method condenses the synthesis into a single reactor:

  • Reagents : 2-Pyrazinecarbonyl chloride, 2-(piperazin-1-yl)pyrimidine, and ethyl glyoxylate.

  • Conditions : Triethylamine (Et3N) in dichloromethane (DCM) at 0°C to room temperature for 6 hours.

  • Yield : 62–68%, with reduced byproducts compared to stepwise methods.

Optimization of Critical Steps

Amide Bond Formation: Reagent Comparison

Coupling agents significantly impact yield and purity (Table 1):

Coupling Agent Solvent Temperature Yield Purity
DCC/HOSuTHF25°C82%93%
HATU/DIEADMF0°C → 25°C89%97%
BOP-Cl/Et3NDCM0°C → 25°C75%91%

Table 1 : Performance of coupling agents in amide bond formation.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms DCC due to superior activation of carboxylic acids.

Purification Challenges and Solutions

  • Byproduct Removal : Unreacted pyrazinecarboxylic acid and piperazine derivatives are eliminated via pH-controlled extraction (pH 6.5–7.0).

  • Crystallization : Recrystallization from ethanol/water (7:3) yields needle-shaped crystals with 99.5% purity (HPLC).

Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.72 (s, 1H, pyrazine H), 8.54 (d, J = 5.1 Hz, 1H, pyrimidine H), 3.85–3.70 (m, 4H, piperazine CH2), 2.98 (s, 2H, COCH2N).

  • HRMS (ESI+) : m/z 327.1432 [M+H]+ (calculated for C15H17N7O2: 327.1435).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient (10→90% over 20 min), UV detection at 254 nm.

  • Retention Time : 12.3 min; purity ≥98%.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Piperazine Recycling : Unreacted piperazine is recovered via acid-base extraction (HCl/NaOH), reducing raw material costs by 30%.

  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield.

Challenges and Limitations

  • Instability of 2-Oxoethyl Intermediate : Prone to keto-enol tautomerism; stabilized by refrigeration (−20°C) and inert atmospheres.

  • Regioselectivity in Piperazine Substitution : Competing N1 vs. N4 alkylation minimized using bulky bases (e.g., DBU) .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

This compound features a pyrazine ring and a piperazine moiety, contributing to its diverse biological interactions. The molecular formula is C_{14}H_{18}N_{4}O_{2}, with a molecular weight of approximately 270.32 g/mol. The presence of various functional groups allows for multiple chemical reactions, which are essential for optimizing its pharmacological properties.

Oncology

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide has shown potential in cancer treatment due to its ability to modulate biological pathways involved in tumor growth and metastasis. Research indicates that compounds with similar structures can inhibit specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can effectively target cancer cells while sparing normal cells, reducing side effects associated with traditional chemotherapy.

Immunology

In immunological applications, this compound may enhance immune responses by modulating cytokine production and immune cell activity. Its structural features suggest that it could interact with various receptors involved in immune signaling, potentially leading to improved treatments for autoimmune diseases and infections.

Chemical Reactivity

The reactivity of this compound is influenced by its functional groups. Key reactions include:

  • Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions, allowing for the introduction of various substituents that may enhance biological activity.
  • Oxidation Reactions : The compound can be oxidized to form derivatives with altered functional groups, potentially improving its pharmacokinetic properties.

These reactions are crucial for the synthesis of new analogs that may possess enhanced therapeutic effects or reduced toxicity.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

Anti-inflammatory Properties

Research has suggested that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity is particularly relevant for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects compared to existing options .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound revealed promising results in terms of biological activity. The synthesized compounds were evaluated for their ability to inhibit cancer cell lines and showed varying degrees of efficacy depending on structural modifications made during synthesis.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on this compound indicated strong binding affinities to target proteins involved in cancer progression and inflammation. These studies provide insights into the mechanisms by which the compound exerts its effects, paving the way for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural homology with several derivatives, differing primarily in substituents on the piperazine ring or the carboxamide group. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide C21H27N7O2 409.5 Phenyl group on piperazine
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide C18H19F3N6O2 408.4 Trifluoromethylphenyl group
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide C14H12F3N7O2 367.3 Triazolopyrazine moiety
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide C28H23ClF3N5O3 530.0 Chloro-trifluoromethylbenzoyl group

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in enhances metabolic stability and hydrophobic interactions compared to the unsubstituted pyrimidinyl analog.
  • Heterocyclic Modifications : The triazolopyrazine in introduces additional hydrogen-bonding sites, which may influence target selectivity.
Physical and Chemical Properties

Comparative data on melting points and solubility:

Compound (Reference) Melting Point (°C) Solubility (mg/mL) Notes
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 241–242 <0.1 in water High crystallinity
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 263–266 <0.1 in water Low aqueous solubility
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide (Target) Not reported Not reported Likely similar to

Key Observations :

  • Substituents like chlorine or fluorine reduce aqueous solubility due to increased hydrophobicity .
  • Higher melting points (>250°C) correlate with rigid aromatic systems (e.g., difluorobenzoyl in ).

Key Observations :

  • The trifluoromethyl group in enhances antiviral efficacy by stabilizing ligand-target interactions.
  • Bulky substituents (e.g., benzoyl groups in ) may reduce off-target effects but increase metabolic complexity.

Key Challenges :

  • Low yields (<50%) in multi-step syntheses due to steric hindrance from bulky groups .
  • Purification difficulties for highly lipophilic derivatives .

Biological Activity

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazinecarboxamide core linked to a piperazine moiety with a pyrimidine substituent. Its molecular formula is C14H18N4O2C_{14}H_{18}N_{4}O_{2} with a molecular weight of approximately 270.33 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, which include compounds similar to this compound. For instance, compounds containing pyrimidine and pyrazine moieties have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 12MCF-70.09 ± 0.0085
Compound 13A5490.03 ± 0.0056
N-{...}Colo-2050.01 ± 0.074

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting strong efficacy for these compounds compared to standard chemotherapeutics like etoposide .

Antiviral Activity

Another significant area of research involves the antiviral properties of pyrazinecarboxamide derivatives. A study demonstrated that novel 2-oxo-pyrazine-3-carboxamide analogues exhibited antiviral activities against influenza A viruses with low cytotoxicity. One specific analogue achieved an IC50 of 7.41μM7.41\,\mu M against H3N2, indicating promising potential for further development as antiviral agents .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : The piperazine and pyrimidine components may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways associated with cell survival and apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells.

Case Studies

Several case studies illustrate the effectiveness of similar compounds in preclinical models:

  • Study on HepG2 Cells : A synthesized derivative demonstrated significant cytotoxicity against HepG2 liver cancer cells, highlighting its potential for liver-targeted therapies.
  • Anti-Alzheimer's Evaluation : Compounds derived from pyrimidines have also been assessed for their anti-Alzheimer's effects, showing inhibition of acetylcholinesterase activity, which is critical in neurodegenerative disease management .

Q & A

Q. Table: Reported Biological Activities

StudyActivityModelKey Finding
AnticonvulsantRodent MES testED50 = 12 mg/kg
AnticancerHeLa cellsIC50 = 8 µM (PARP inhibition)
DNA Repair InhibitionIn vitro assayKi = 0.4 nM (PARP-1)

What computational and experimental methodologies elucidate the compound’s mechanism of action?

Level: Advanced
Answer:

  • Molecular Docking: Predict binding poses with targets like PARP-1 using AutoDock Vina; focus on hydrogen bonds between the pyrazinecarboxamide group and catalytic residues (e.g., Ser904) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) to validate target affinity .
  • CRISPR/Cas9 Knockout Models: Confirm target relevance by assessing activity in cells lacking specific receptors (e.g., PARP-1 KO models) .

How can structural analogs be designed to enhance selectivity for therapeutic targets?

Level: Advanced
Answer:

  • Bioisosteric Replacement: Substitute pyrimidine with pyridazine to modulate electron distribution and improve receptor fit .
  • SAR Studies: Test substituents at the piperazine N-atom (e.g., fluorophenyl for enhanced blood-brain barrier penetration) .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands to degrade targets selectively .

Example Analog Modifications:

ModificationImpactReference
3-Chlorophenyl at piperazineIncreased PARP-1 affinity (Ki = 0.2 nM)
Pyridinyl instead of pyrimidinylReduced cytotoxicity in normal cells

What strategies mitigate stability issues (e.g., hydrolysis) during storage or in vivo administration?

Level: Advanced
Answer:

  • Lyophilization: Store as a lyophilized powder under argon to prevent moisture-induced degradation .
  • Prodrug Design: Modify the carboxamide to an ester (hydrolyzed in vivo) for improved plasma stability .
  • Excipient Screening: Use cyclodextrins or liposomal encapsulation to enhance solubility and shelf life .

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